N-cyclopentyl-2,3,4-trifluorobenzamide
Overview
Description
N-cyclopentyl-2,3,4-trifluorobenzamide: is an organic compound with the molecular formula C12H12F3NO and a molecular weight of 243.23 g/mol . This compound is characterized by the presence of a cyclopentyl group attached to the nitrogen atom of a benzamide structure, which is further substituted with three fluorine atoms at the 2, 3, and 4 positions of the benzene ring .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopentyl-2,3,4-trifluorobenzamide typically involves the reaction of 2,3,4-trifluorobenzoic acid with cyclopentylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: N-cyclopentyl-2,3,4-trifluorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The carbonyl group in the benzamide structure can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) .
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the cyclopentyl group, using oxidizing agents like potassium permanganate (KMnO4) .
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride (NaH) .
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether .
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Major Products:
Substitution: Products with substituted nucleophiles on the benzene ring.
Reduction: N-cyclopentyl-2,3,4-trifluoroaniline .
Oxidation: Oxidized derivatives of the cyclopentyl group.
Scientific Research Applications
N-cyclopentyl-2,3,4-trifluorobenzamide has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of N-cyclopentyl-2,3,4-trifluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or altering enzyme conformation . In receptor-mediated pathways, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
Comparison with Similar Compounds
- N-cyclopentyl-2,3,4-trifluoroaniline
- N-cyclopentyl-2,3,4-trifluorobenzylamine
- N-cyclopentyl-2,3,4-trifluorobenzyl alcohol
Comparison: N-cyclopentyl-2,3,4-trifluorobenzamide is unique due to its benzamide structure with a trifluoromethyl substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications .
Properties
IUPAC Name |
N-cyclopentyl-2,3,4-trifluorobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO/c13-9-6-5-8(10(14)11(9)15)12(17)16-7-3-1-2-4-7/h5-7H,1-4H2,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBTHAQSBQKNJMR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=C(C(=C(C=C2)F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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